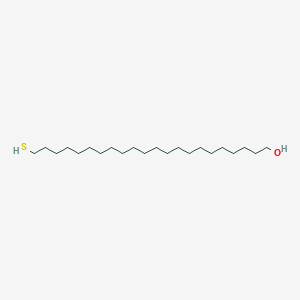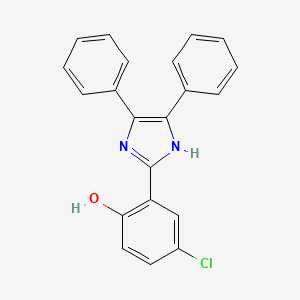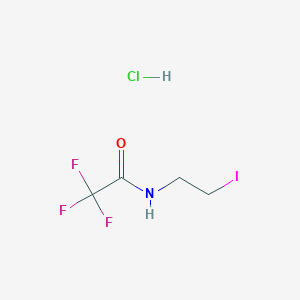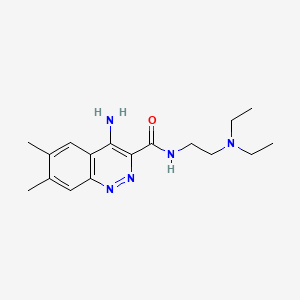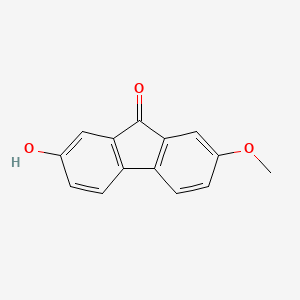
2-Hydroxy-7-methoxy-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-7-methoxy-9H-fluoren-9-one: is a chemical compound belonging to the fluorenone family Fluorenones are known for their unique structural properties, which include a fused ring system that imparts significant stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxy-9H-fluoren-9-one typically involves the introduction of hydroxy and methoxy groups onto the fluorenone core. One common method is the hydroxylation of 7-methoxy-9H-fluoren-9-one using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the starting material, 7-methoxy-9H-fluoren-9-one, is subjected to oxidative conditions in the presence of industrial oxidants like potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-7-methoxy-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the fluorenone core can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of fluorenone, such as fluorenone ketones, fluorenone alcohols, and substituted fluorenones with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-7-methoxy-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-7-methoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-9-fluorenone: Similar in structure but lacks the methoxy group, which may result in different reactivity and applications.
7-Methoxy-9H-fluoren-9-one:
2,7-Dihydroxy-9-fluorenone: Contains two hydroxy groups, which may enhance its reactivity and biological activity.
Uniqueness
2-Hydroxy-7-methoxy-9H-fluoren-9-one is unique due to the presence of both hydroxy and methoxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
162138-07-0 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-hydroxy-7-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O3/c1-17-9-3-5-11-10-4-2-8(15)6-12(10)14(16)13(11)7-9/h2-7,15H,1H3 |
InChI-Schlüssel |
IARXWAWVAOSGNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


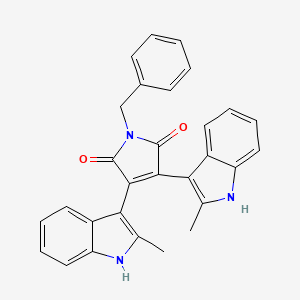
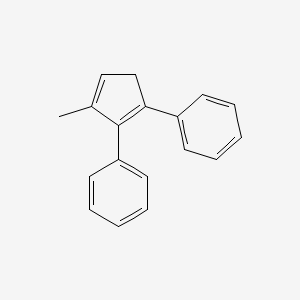

![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
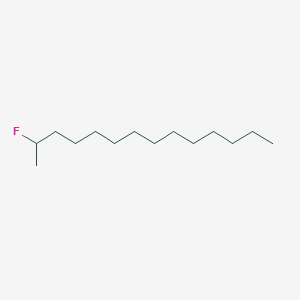
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
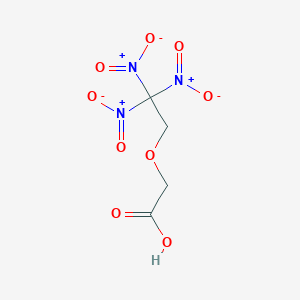
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
